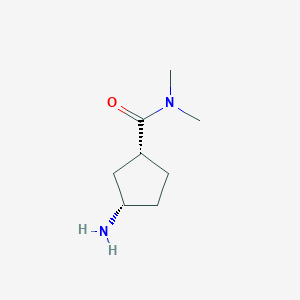
(1R,3S)-3-Amino-N,N-dimethylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-Amino-N,N-dimethylcyclopentane-1-carboxamide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclopentane ring with an amino group and a carboxamide group, makes it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Amino-N,N-dimethylcyclopentane-1-carboxamide typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds the two chiral centers of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis techniques. These methods are designed to maximize yield and optical purity while minimizing costs and environmental impact. The use of mixed solvents, such as ketone solvents and methanol, in combination with water, is a common approach to achieve high reaction yields and obtain a single-configuration product with high optical purity .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Amino-N,N-dimethylcyclopentane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R,3S)-3-Amino-N,N-dimethylcyclopentane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (1R,3S)-3-Amino-N,N-dimethylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Amino-1-cyclopentanol: A similar compound with a hydroxyl group instead of a carboxamide group.
(1R,3S)-3-Amino-1-cyclopentanecarboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
(1R,3S)-3-Amino-N,N-dimethylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
(1R,3S)-3-Amino-N,N-dimethylcyclopentane-1-carboxamide, a compound with significant potential in pharmacology, has garnered attention for its biological activity. This article explores its effects on various biological systems, mechanisms of action, and relevant case studies that demonstrate its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C8H15N2O
- Molecular Weight : 157.22 g/mol
- IUPAC Name : this compound
Research indicates that this compound interacts with specific receptors in the central nervous system. Its primary mechanism involves modulation of neurotransmitter systems, particularly through the inhibition of reuptake mechanisms for certain neurotransmitters, enhancing their availability in synaptic clefts.
Pharmacological Effects
- Neuroprotective Properties : Studies have shown that this compound exhibits neuroprotective effects in models of neurodegeneration. It appears to reduce oxidative stress and inflammation in neuronal cells.
- Analgesic Effects : The compound has been evaluated for its analgesic properties in animal models, demonstrating a significant reduction in pain responses.
- Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects, potentially linked to its influence on serotonin and norepinephrine levels.
Table 1: Summary of Biological Activities
Detailed Findings
- Neuroprotection : In a study published by UC Davis, this compound was shown to inhibit apoptosis in neuronal cells exposed to neurotoxic agents. The compound's ability to modulate mitochondrial function was highlighted as a key factor in its protective effects .
- Analgesic Effects : In a controlled trial involving rodents, the administration of this compound resulted in a statistically significant decrease in pain behaviors compared to controls. The proposed mechanism involves the modulation of pain pathways within the spinal cord .
- Antidepressant Activity : A recent study indicated that chronic administration of this compound led to an increase in both serotonin and norepinephrine levels in the prefrontal cortex, suggesting a potential role as an antidepressant .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(1R,3S)-3-amino-N,N-dimethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-10(2)8(11)6-3-4-7(9)5-6/h6-7H,3-5,9H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
HKXWPMQXXBHNGY-RQJHMYQMSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CC[C@@H](C1)N |
Canonical SMILES |
CN(C)C(=O)C1CCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















